molecular formula C19H15ClN6O3 B2398746 N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847386-88-3

N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2398746
CAS No.: 847386-88-3
M. Wt: 410.82
InChI Key: CDNRRAONHYIJAD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a strategically designed and potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair, particularly the repair of single-strand breaks. This compound exhibits significant anti-proliferative activity against a broad spectrum of cancer cell lines. Its mechanism of action is twofold: it effectively suppresses PARP-1 enzymatic activity, and it demonstrates a unique ability to trap PARP-1 protein onto damaged DNA, a phenomenon known as PARP trapping which is more cytotoxic than catalytic inhibition alone. This dual action disrupts the DNA damage repair machinery, leading to the accumulation of DNA breaks and ultimately inducing synthetic lethality in cancer cells with homologous recombination deficiencies, such as those harboring BRCA1/2 mutations. Research into this compound is primarily focused on developing novel anticancer therapeutics, with studies showing it can overcome resistance to the clinical PARP inhibitor Olaparib in certain models. Its high efficacy and the critical role of its 4-methoxyphenyl-triazolo moiety for potent PARP trapping make it a valuable chemical probe for investigating DNA damage response pathways and for the preclinical evaluation of new combination therapy strategies. [Source: https://doi.org/10.1016/j.ejmech.2019.111851]

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O3/c1-29-15-8-6-14(7-9-15)26-18-17(23-24-26)19(28)25(11-21-18)10-16(27)22-13-4-2-12(20)3-5-13/h2-9,11H,10H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNRRAONHYIJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, with the CAS number 847386-88-3, is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and specific activities based on recent research findings.

  • Molecular Formula : C₁₉H₁₅ClN₆O₃
  • Molecular Weight : 410.8 g/mol
  • IUPAC Name : N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate several signaling pathways that are crucial for cellular processes such as proliferation, apoptosis, and inflammation. The specific targets and pathways are still under investigation but may include:

  • Inhibition of specific enzymes involved in cancer cell proliferation.
  • Modulation of apoptotic pathways , enhancing programmed cell death in malignant cells.
  • Antimicrobial activity through interference with bacterial cell wall synthesis or function.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazolopyrimidine structure. For instance:

  • A derivative with similar structural characteristics demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values reported at 6.2 μM and 27.3 μM respectively .
CompoundCell LineIC₅₀ Value (μM)
47fHCT-1166.2
47eT47D43.4
69cMCF-7More potent
69bMCF-7 / Bel-7402More active

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways:

  • In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Antioxidant Effects

Research has indicated that triazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) and reducing the production of pro-inflammatory cytokines . Additionally, antioxidant activities have been observed through the scavenging of free radicals.

Case Studies and Research Findings

  • Study on Triazole Derivatives : A study focused on the biological activities of triazole derivatives found that compounds structurally similar to this compound exhibited significant anticancer activity against multiple cell lines .
  • Antimicrobial Evaluation : Another research highlighted the efficacy of related compounds in inhibiting the growth of pathogenic bacteria in vitro. The results indicated a dose-dependent response where higher concentrations led to increased antibacterial activity .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of compounds containing the triazolo-pyrimidine scaffold in cancer therapy. The specific compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

  • Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). For instance, derivatives with similar scaffolds have shown IC50 values as low as 14.5 μM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism Insights : Molecular docking studies suggest that these compounds may interact with key targets involved in cancer progression, such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K). This interaction profile indicates their potential for further development into targeted therapies .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent:

  • Broad-Spectrum Activity : Research has indicated that triazole derivatives possess broad-spectrum antimicrobial properties. For instance, compounds similar to N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to established antibiotics .
  • Specific Pathogen Targeting : Studies have demonstrated that certain derivatives can effectively inhibit pathogens such as Staphylococcus aureus and Escherichia coli, which are known for their resistance to conventional treatments. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions on the triazole ring enhance antibacterial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
4-ChlorophenylEnhances cytotoxicity against MCF-7
4-MethoxyphenylContributes to antimicrobial activity
Triazole moietyCritical for interaction with biological targets

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

Triazolopyrimidine derivatives often exhibit modulated bioactivity and physicochemical properties based on substituent variations. Below is a comparative analysis with closely related analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties
Target Compound : N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)acetamide 4-chlorophenyl (acetamide), 4-methoxyphenyl (triazolopyrimidine) ~469.88 Balanced lipophilicity (Cl) and solubility (OCH₃); potential for dual hydrogen-bonding interactions
Analog 1 : N-(2-chlorobenzyl)-2-(3-benzyl-7-oxo-triazolo[4,5-d]pyrimidin-6-yl)acetamide 2-chlorobenzyl (acetamide), benzyl (triazolopyrimidine) ~478.94 Higher lipophilicity (benzyl group); reduced solubility; possible steric hindrance
Analog 2 : N-(5-methyloxazol-3-yl)-2-(3-(4-chlorophenyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl)acetamide 5-methyloxazol-3-yl (acetamide), 4-chlorophenyl (triazolopyrimidine) ~455.87 Enhanced solubility (oxazole); moderate metabolic stability; potential π-π stacking with Cl

Key Findings:

Electron Effects :

  • The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to the benzyl group in Analog 1, which is purely hydrophobic .
  • The 4-chlorophenyl substituent in the target compound and Analog 2 enhances electrophilicity, favoring interactions with nucleophilic enzyme residues .

Hydrogen Bonding: The acetamide carbonyl and triazolopyrimidine N-atoms in the target compound create hydrogen-bonding sites, critical for target recognition.

Steric Considerations :

  • Analog 1’s bulky benzyl group may hinder binding in confined active sites, whereas the target compound’s 4-methoxyphenyl group offers a balance between size and polarity .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

  • Methodological Answer : The compound contains a triazolopyrimidine core fused with a substituted acetamide moiety. The 4-chlorophenyl group at the acetamide nitrogen and the 4-methoxyphenyl substituent on the triazole ring are critical for steric and electronic interactions with biological targets (e.g., kinases or enzymes). Computational tools like density functional theory (DFT) can predict electron distribution and reactive sites, while X-ray crystallography (if available) resolves bond angles and torsional strain . Table 1 : Substituent Effects on Bioactivity
Substituent PositionFunctional GroupImpact on Activity
Triazole C34-MethoxyphenylEnhances solubility and π-π stacking
Acetamide N4-ChlorophenylIncreases hydrophobic interactions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : A multi-step synthesis typically involves cyclocondensation of substituted pyrimidines with triazole precursors. Key steps include:
  • Step 1 : Formation of the triazolopyrimidine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Step 2 : Acetamide coupling using EDC/HOBt activation under inert conditions (N₂ atmosphere) to minimize hydrolysis .
  • Purity Control : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and monitor by LC-MS for intermediates. Yield improvements (>70%) are achievable by optimizing reaction time (12–24 hrs) and temperature (60–80°C) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution assay (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <10 µM suggest potential .
  • Kinase Inhibition : Use ADP-Glo™ kinase assay with recombinant CDK2/Cyclin E to assess IC₅₀. Structural analogs show IC₅₀ values of 0.5–5 µM .

Advanced Research Questions

Q. How do structural modifications at the triazole or acetamide positions affect target selectivity and potency?

  • Methodological Answer :
  • SAR Strategy : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to evaluate steric/electronic effects.
  • Case Study : A derivative with a 3-fluorophenyl group at C3 showed 3-fold higher CDK2 inhibition but reduced solubility. MD simulations reveal altered binding pocket interactions .
    Table 2 : Selectivity Profile of Derivatives
ModificationCDK2 IC₅₀ (µM)Solubility (mg/mL)
4-Methoxyphenyl (Parent)1.20.15
3-Fluorophenyl0.40.08

Q. What experimental approaches resolve contradictions in reported bioactivity data for triazolopyrimidine analogs?

  • Methodological Answer :
  • Data Discrepancy : Some studies report antimicrobial activity, while others emphasize kinase inhibition.
  • Resolution :

Validate assays with positive controls (e.g., ciprofloxacin for antimicrobials, roscovitine for CDKs).

Use isothermal titration calorimetry (ITC) to confirm direct target binding .

Cross-reference with PubChem BioAssay data (AID 1259401) for consistency .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Methodological Answer :
  • Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Half-life >60 mins suggests favorable stability .
  • Cytotoxicity : MTT assay on HEK293 cells. A selectivity index (IC₅₀ bioactivity/IC₅₀ cytotoxicity) >10 indicates therapeutic potential .

Methodological Resources

  • Spectral Characterization :

    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (DMSO-d₆, 400 MHz). The acetamide NH typically appears at δ 10.2–10.5 ppm .
    • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .
  • Computational Tools :

    • Molecular docking (AutoDock Vina) with PDB 1AQ1 (CDK2) predicts binding modes .
    • ADMET prediction via SwissADME to prioritize derivatives .

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